2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with an indole moiety. The presence of these two distinct ring systems imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-methylxanthine with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine and indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce dihydro-purine and indole derivatives. Substitution reactions can lead to a variety of functionalized purine and indole compounds.
Scientific Research Applications
2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine and indole chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine and indole pathways.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in purine and indole metabolism, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- 2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-purin-1-yl)acetamide
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-1-yl)acetate
Uniqueness
The uniqueness of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its dual purine-indole structure, which imparts distinct chemical and biological properties. This duality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds that contain only one of these ring systems.
Properties
Molecular Formula |
C16H13N7O4 |
---|---|
Molecular Weight |
367.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C16H13N7O4/c1-22-13-12(15(26)19-16(22)27)23(7-17-13)6-10(24)20-21-11-8-4-2-3-5-9(8)18-14(11)25/h2-5,7,18,25H,6H2,1H3,(H,19,26,27) |
InChI Key |
POHFZHABTHJCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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